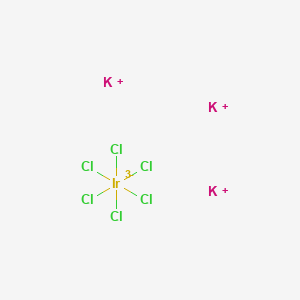
Potassium hexachloroiridate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexachloroiridate(III) is a chemical compound with the formula K₃IrCl₆. It is a coordination complex of iridium in the +3 oxidation state, surrounded by six chloride ions. This compound is known for its distinctive green to brown color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hexachloroiridate(III) can be synthesized by reacting iridium metal or iridium(III) chloride with potassium chloride in the presence of chlorine gas. The reaction typically occurs in an aqueous solution, and the product is precipitated out by cooling the solution. The general reaction is as follows:
Ir+3Cl2+3KCl→K3[IrCl6]
Industrial Production Methods
Industrial production of potassium hexachloroiridate(III) involves similar methods but on a larger scale. The process requires careful control of reaction conditions, including temperature and concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Potassium hexachloroiridate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes or iridium metal.
Substitution: Chloride ligands can be substituted with other ligands such as water, ammonia, or organic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often occur in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state complexes such as iridium(IV) complexes.
Reduction: Iridium metal or lower oxidation state complexes.
Substitution: Various iridium complexes with different ligands.
Scientific Research Applications
Potassium hexachloroiridate(III) has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other iridium complexes and catalysts.
Biology: Employed in studies involving redox reactions and electron transfer processes.
Medicine: Investigated for potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in electroplating, catalysis, and as a redox mediator in various electrochemical applications
Mechanism of Action
The mechanism by which potassium hexachloroiridate(III) exerts its effects involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile redox mediator. The molecular targets and pathways involved include interactions with cellular components such as proteins and DNA, leading to oxidative stress and cytotoxicity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Potassium hexachloroiridate(IV): Similar in structure but with iridium in the +4 oxidation state.
Ammonium hexachloroiridate(III): Contains ammonium ions instead of potassium ions.
Sodium hexachloroiridate(III): Contains sodium ions instead of potassium ions.
Uniqueness
Potassium hexachloroiridate(III) is unique due to its specific redox properties and stability in various chemical environments. Its ability to form stable complexes with a wide range of ligands makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
Cl6IrK3 |
|---|---|
Molecular Weight |
522.2 g/mol |
IUPAC Name |
tripotassium;hexachloroiridium(3-) |
InChI |
InChI=1S/6ClH.Ir.3K/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
InChI Key |
NZKWZUOYGAKOQC-UHFFFAOYSA-H |
Canonical SMILES |
Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


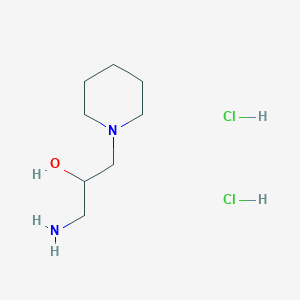

![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)
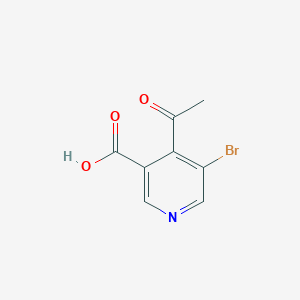
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)



![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
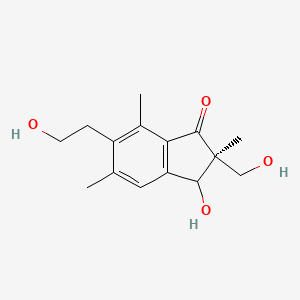
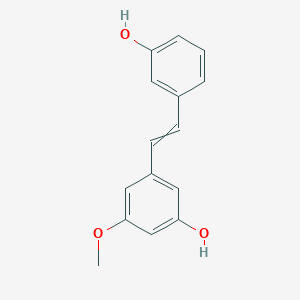
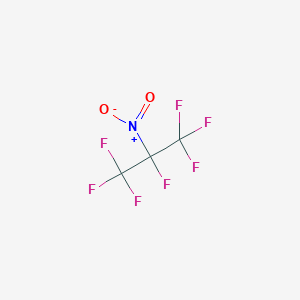
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
